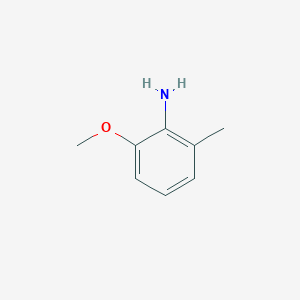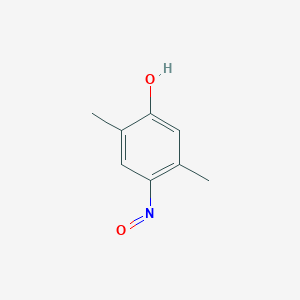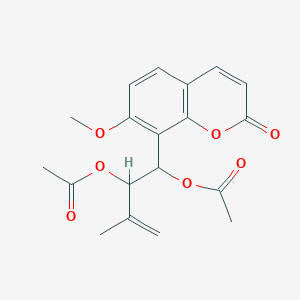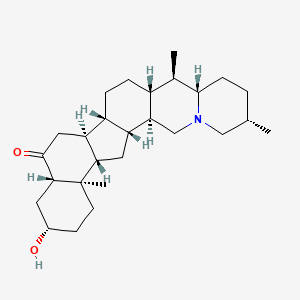![molecular formula C19H12F6O B1630947 反式、反式-1,5-双[4-(三氟甲基)苯基]-1,4-戊二烯-3-酮 CAS No. 103836-71-1](/img/structure/B1630947.png)
反式、反式-1,5-双[4-(三氟甲基)苯基]-1,4-戊二烯-3-酮
概述
描述
“Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one” is a chemical compound with the molecular formula C19H12F6O . It appears as a light yellow to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl rings, each substituted with a trifluoromethyl group, connected by a 1,4-pentadien-3-one chain . The molecular weight is 370.29 .Chemical Reactions Analysis
This compound has been used in C-H borylation reactions . In these reactions, a carbon-hydrogen bond is transformed into a carbon-boron bond, which can be further functionalized to create a variety of other compounds .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a maximum absorption wavelength of 388 nm in THF .科学研究应用
催化
反式、反式-1,5-双[4-(三氟甲基)苯基]-1,4-戊二烯-3-酮因其催化应用而备受关注,特别是在稳定钯纳米颗粒方面。这些钯胶体是在氟双相条件下铃木交叉偶联和赫克反应的高效可回收催化剂,证明了它们在有机合成和绿色化学中的实用性 (M. Moreno-Mañas, Roser Pleixats, S. Villarroya, 2001)。
材料科学
在材料科学中,研究重点关注与反式、反式-1,5-双[4-(三氟甲基)苯基]-1,4-戊二烯-3-酮相关的各种化合物的合成和结构分析。例如,通过维蒂希反应制备全反式-(1,4-亚苯基己-1,3,5-三亚烯基)低聚物的研究,深入了解了这些材料在电子器件中的分子结构和潜在应用 (Y. Sonoda, Y. Nakao, 1993)。
光化学
已经研究了单晶相中某些衍生物的光致变色反应,揭示了在光照射下可逆的光致变色反应。这项研究为开发具有光响应特性的材料提供了一条途径,该材料可能对数据存储和光子器件有用 (M. Irie, T. Lifka, Seiya Kobatake, N. Kato, 2000)。
分子结构分析
已经对与反式、反式-1,5-双[4-(三氟甲基)苯基]-1,4-戊二烯-3-酮类似的化合物的分子结构进行了研究,包括 X 射线晶体学研究。这些研究旨在了解这些分子内的空间相互作用和电子离域,为分子设计和合成化学领域做出贡献 (B. S. Gudennavar, S. B. Gudennavar, V. Dhanya, 2014)。
有机合成
研究还集中在环磷酰胺类似物的合成和抗肿瘤活性上,证明了在药物化学中结构相关化合物具有潜力。尽管这项研究与药物开发密切相关,但它强调了这些化学框架在创建治疗剂中的更广泛适用性 (V. Boyd, G. Zon, V. L. Himes, J. Stalick, A. Mighell, H. V. Secor, 1980)。
未来方向
属性
IUPAC Name |
(1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6O/c20-18(21,22)15-7-1-13(2-8-15)5-11-17(26)12-6-14-3-9-16(10-4-14)19(23,24)25/h1-12H/b11-5+,12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBVYQZMUKRRF-YDWXAUTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one | |
CAS RN |
103836-71-1 | |
| Record name | 103836-71-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


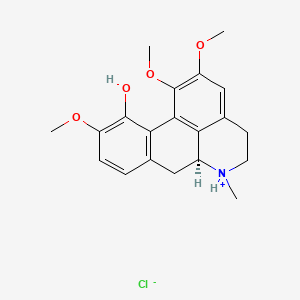


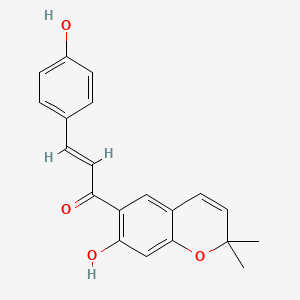
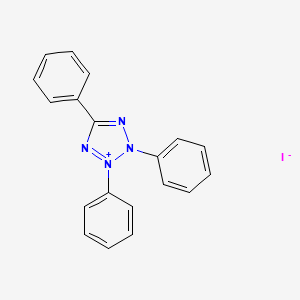
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)
